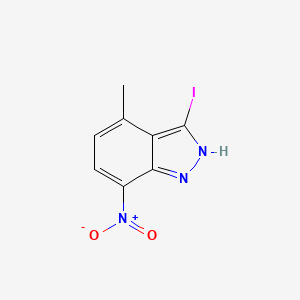

3-Iodo-4-methyl-7-nitro-1H-indazole

CAS No.: 1190315-75-3

Cat. No.: VC8214869

Molecular Formula: C8H6IN3O2

Molecular Weight: 303.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1190315-75-3 |

|---|---|

| Molecular Formula | C8H6IN3O2 |

| Molecular Weight | 303.06 g/mol |

| IUPAC Name | 3-iodo-4-methyl-7-nitro-2H-indazole |

| Standard InChI | InChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | SQVJTICGTRLFPY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The indazole scaffold consists of a fused bicyclic system with two nitrogen atoms at the 1- and 2-positions. In 3-iodo-4-methyl-7-nitro-1H-indazole, the iodine atom occupies the 3-position, a methyl group is at the 4-position, and a nitro group is at the 7-position . This arrangement creates distinct electronic perturbations:

-

Iodine: Introduces polarizability and serves as a potential leaving group in substitution reactions. Its large atomic radius increases steric bulk, influencing regioselectivity in cross-coupling reactions .

-

Methyl Group: Enhances lipophilicity and modulates steric hindrance near the indazole core, potentially affecting binding interactions in biological systems.

-

Nitro Group: Exerts strong electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitution to specific ring positions .

The molecular formula is , with a molar mass of 303.06 g/mol. Key spectral data include:

-

IR: Peaks at 3311 cm (N-H stretch), 1650–1558 cm (aromatic C=C), and 771 cm (C-I stretch) .

-

H NMR: Signals for methyl protons appear as a singlet near δ 2.4 ppm, while aromatic protons resonate between δ 7.1–8.3 ppm .

Tautomerism and Stability

Indazoles exhibit tautomerism between 1H- and 2H- forms. X-ray crystallography of related compounds suggests that the 1H-tautomer predominates in 3-iodo-4-methyl-7-nitro-1H-indazole due to intramolecular hydrogen bonding between the N-H and nitro group. Stability studies indicate decomposition above 200°C, with sensitivity to prolonged light exposure necessitating storage in amber glass .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves sequential functionalization of the indazole ring (Figure 1) :

-

Indazole Formation: Cyclization of o-hydrazinobenzaldehyde derivatives under acidic conditions.

-

Iodination: Treatment with iodine (I) and potassium hydroxide (KOH) in dimethylformamide (DMF) at 25°C for 1 hour, achieving 77% yield .

-

Methylation: Reaction with methyl iodide (CHI) in the presence of a base such as sodium hydride (NaH).

-

Nitration: Introduction of the nitro group using concentrated nitric acid (HNO) and sulfuric acid (HSO) at 0–5°C.

Table 1: Optimization of Iodination Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Temperature | 25°C | Prevents byproducts |

| I:Substrate Ratio | 2:1 | Completes reaction |

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) . Advanced characterization utilizes high-resolution mass spectrometry (HRMS) and X-ray diffraction for crystal structure elucidation.

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Moderate in DMF (12 mg/mL) and dichloromethane (8 mg/mL); poor in water (<0.1 mg/mL) .

-

LogP: Calculated value of 2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.

Thermal and Spectral Profiles

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile displacement in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura: Reacts with arylboronic acids (Pd(PPh), NaCO, dioxane, 80°C) to yield biaryl derivatives .

-

Buchwald-Hartwig: Forms C-N bonds with amines (Pd(dba), Xantphos, CsCO, toluene).

Reduction and Oxidation

-

Nitro Group Reduction: Catalytic hydrogenation (H, Pd/C, ethanol) converts the nitro group to an amine, enabling further derivatization.

-

Methyl Oxidation: Strong oxidants like KMnO transform the methyl group to a carboxylic acid, though this is rarely employed due to side reactions.

Biological Activity and Applications

Kinase Inhibition

The indazole core mimics ATP’s purine motif, enabling binding to kinase active sites. Molecular docking studies predict strong interactions with VEGFR-2 (binding energy: −9.2 kcal/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume